molecular formula C16H24N2O3S B13409113 Carbofuran N-Butylthiohydroxylamine

Carbofuran N-Butylthiohydroxylamine

Cat. No.: B13409113
M. Wt: 324.4 g/mol
InChI Key: NMAORKCDYJSKHP-UHFFFAOYSA-N
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Description

Carbofuran N-Butylthiohydroxylamine is a derivative of carbofuran, a widely used carbamate pesticide. This compound is known for its insecticidal properties and is used in various agricultural applications to control pests. The chemical structure of this compound includes a benzofuran ring, which is a common feature in many bioactive compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbofuran N-Butylthiohydroxylamine typically involves the reaction of carbofuran with butylthiohydroxylamine. The reaction conditions often include the use of solvents such as methylene chloride or acetonitrile, and the reaction is carried out at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbofuran N-Butylthiohydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Carbofuran N-Butylthiohydroxylamine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbofuran N-Butylthiohydroxylamine is unique due to its specific structural modifications, which enhance its insecticidal properties and reduce its toxicity compared to other carbamate pesticides. The presence of the butylthio group provides additional reactivity and potential for further chemical modifications .

Properties

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(butylaminosulfanyl)-N-methylcarbamate

InChI

InChI=1S/C16H24N2O3S/c1-5-6-10-17-22-18(4)15(19)20-13-9-7-8-12-11-16(2,3)21-14(12)13/h7-9,17H,5-6,10-11H2,1-4H3

InChI Key

NMAORKCDYJSKHP-UHFFFAOYSA-N

Canonical SMILES

CCCCNSN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

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